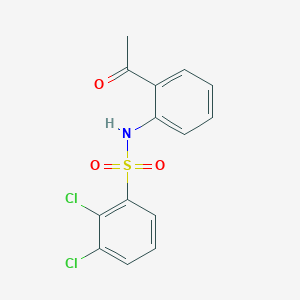

N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

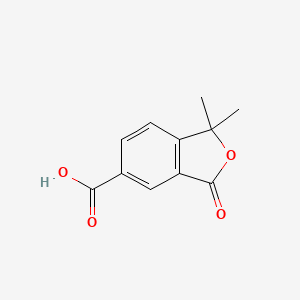

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and benzene groups), polar bonds (from the sulfonamide group), and halogen atoms (from the dichlorobenzene group). These features could influence the compound’s reactivity and interactions with other molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide”, we can predict that it would have properties typical of aromatic, halogenated compounds, and sulfonamides. These might include a relatively high melting point and low solubility in water .

Applications De Recherche Scientifique

Structural Analysis and Molecular Conformation

Conformational Studies : Research by Fernandes et al. (2011) focused on the structural relationships and the effect of chlorine substitution on molecular conformation and crystal assembly in arylsulfonamide derivatives, including N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide. This study highlighted that chlorine substitution does not significantly alter the molecular conformation or the intermolecular architecture compared to the unsubstituted sulfonamide (Fernandes et al., 2011).

Crystal Structure Elucidation : Kobkeatthawin et al. (2017) synthesized N-(4-acetylphenyl)-4-chlorobenzenesulfonamide and determined its crystal structure, providing insights into the V-shape molecular conformation and the interactions that stabilize the crystal packing (Kobkeatthawin et al., 2017).

Chemical Synthesis and Reactivity

Novel Synthesis Methods : The study by Fahim and Shalaby (2019) explored the synthesis of novel benzenesulfonamide derivatives, including those with chlorinated compounds, and their potential antitumor activity, highlighting the versatility of these compounds in pharmaceutical research (Fahim & Shalaby, 2019).

Reactivity of Sulfonamide Derivatives : Research by Robinson et al. (1989) investigated the reactions of ortho-manganated aryl-ketones, aldehydes, and amides with alkynes, providing a new synthesis pathway for inden-1-ols and indenones (Robinson et al., 1989).

Biological Applications

Cytotoxicity and Antitumor Activity : Castro et al. (2015) synthesized sulfonamide-chalcone derivatives and assessed their cytotoxic activity against cancer cell lines, demonstrating the potential therapeutic applications of these compounds (Castro et al., 2015).

Antibacterial and Anti-inflammatory Properties : A study by Abbasi et al. (2016) on N-(2,3-dimethylphenyl)benzenesulfonamide derivatives showed significant antibacterial and anti-inflammatory activities, suggesting their potential use in medicinal chemistry (Abbasi et al., 2016).

Material Science Applications

- Corrosion Inhibition : Research by Al-Mosawi et al. (2020) demonstrated the use of isatin derivatives, closely related to benzenesulfonamides, as corrosion inhibitors for mild steel, suggesting applications in material science and engineering (Al-Mosawi et al., 2020).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies on “N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide”, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

Orientations Futures

The future research directions for a compound like “N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide” could include further studies to determine its physical and chemical properties, its reactivity, and its potential uses. For example, it could be studied as a potential pharmaceutical compound, or for its potential applications in materials science .

Propriétés

IUPAC Name |

N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3S/c1-9(18)10-5-2-3-7-12(10)17-21(19,20)13-8-4-6-11(15)14(13)16/h2-8,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHGVGYEUCQFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2642659.png)

![2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2642661.png)

![methyl 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2642663.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B2642667.png)

![7-((2E)-3-phenylprop-2-enyl)-3,9-dimethyl-1-(2-methylprop-2-enyl)-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2642669.png)

![N-(2,4-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2642670.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide](/img/structure/B2642673.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]oxamide](/img/structure/B2642676.png)